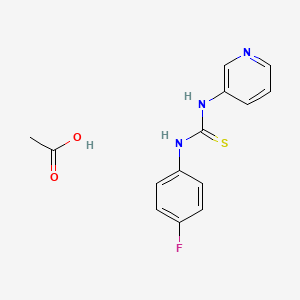

![molecular formula C22H22N2O3S B4135391 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide](/img/structure/B4135391.png)

3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide

Übersicht

Beschreibung

The compound "3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide" belongs to a class of compounds known for their diverse biological activities and chemical functionalities. This detailed analysis covers its synthesis, molecular structure, chemical and physical properties, excluding applications, drug use, dosage, and side effects to focus solely on its scientific properties.

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves multi-step processes, including nucleophilic substitutions and catalytic reduction steps to introduce sulfonyl and amino groups at specific positions on the aromatic rings. For instance, methods for synthesizing sulfonamide derivatives with antimicrobial activity involve starting materials undergoing modifications through reactions like reduction and acylation (Ghorab et al., 2017).

Molecular Structure Analysis

Molecular structure and conformation studies, often conducted using quantum mechanical and spectroscopic methods, provide insights into the electronic distribution, bond lengths, and angles within the molecule. Density Functional Theory (DFT) calculations can predict optimized geometries, vibrational wave numbers, and molecular interactions (Chandralekha et al., 2019).

Chemical Reactions and Properties

Compounds in this category participate in a variety of chemical reactions, including conjugate additions and cyclization reactions, to form complex structures. Their reactivity can be tailored by the presence of functional groups, such as sulfonamides, which influence electronic properties and reaction pathways (Back & Nakajima, 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Techniques like X-ray crystallography provide detailed information on the crystal structures, showcasing how molecular conformations and intermolecular interactions affect the physical characteristics (Bertolasi et al., 1993).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, electrophilicity/nucleophilicity, and stability, are defined by the compound's molecular structure. For example, the presence of the sulfonyl group impacts the electronic properties and reactivity towards nucleophiles. Studies involving NBO analysis and HOMO-LUMO energy gap calculations can elucidate these properties, helping to understand reaction mechanisms and potential chemical transformations (Sarojini et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide is β-catenin . β-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Mode of Action

This compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region . This interaction induces β-catenin ubiquitination and proteasomal degradation . The degradation of β-catenin disrupts the Wnt signaling pathway, leading to changes in cell proliferation and differentiation .

Biochemical Pathways

The affected pathway is the Wnt signaling pathway. The degradation of β-catenin disrupts the Wnt signaling pathway, which can lead to downstream effects such as changes in cell proliferation and differentiation . This disruption can have significant effects on various biological processes, including embryonic development, tissue homeostasis, and cell proliferation .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The result of the compound’s action is the suppression of Wnt signaling-dependent proliferation of cancer cells . This is achieved through the degradation of β-catenin, which disrupts the Wnt signaling pathway and leads to changes in cell proliferation and differentiation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, the compound’s stability may be affected by factors such as temperature and pH.

Eigenschaften

IUPAC Name |

3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-17-7-12-20(13-8-17)24-28(26,27)21-14-9-18(10-15-21)11-16-22(25)23-19-5-3-2-4-6-19/h2-10,12-15,24H,11,16H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACVOZHPAXTIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[4-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid](/img/structure/B4135317.png)

![N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135318.png)

![3-{5-[(3-bromo-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}pyridine](/img/structure/B4135323.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4135344.png)

![1-(1,3-benzodioxol-5-yl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4135350.png)

![3,4-dichloro-N-[(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4135351.png)

![4-[4-(allyloxy)-3-methoxyphenyl]-5-benzoyl-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4135352.png)

![4-[(3-bromobenzyl)amino]-1-butanol hydrochloride](/img/structure/B4135358.png)

![2-{1-allyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-chlorophenyl)acetamide](/img/structure/B4135368.png)

![N-{4-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B4135379.png)

![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4135398.png)

![2-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4135405.png)